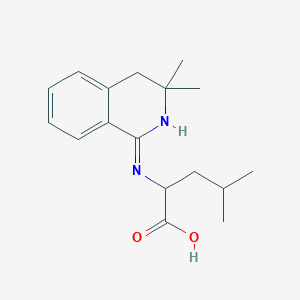

N-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)leucine

Description

Properties

IUPAC Name |

2-[(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2/c1-11(2)9-14(16(20)21)18-15-13-8-6-5-7-12(13)10-17(3,4)19-15/h5-8,11,14H,9-10H2,1-4H3,(H,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFSVWPQERLQYDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N=C1C2=CC=CC=C2CC(N1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3,3-Dimethyl-3,4-Dihydroisoquinoline

Starting Materials : The synthesis often begins with the preparation of 3,3-dimethyl-3,4-dihydroisoquinoline, which can be achieved through various methods, including the reduction of isoquinoline derivatives or the use of specific reagents like Grignard reagents.

Reaction Conditions : The reaction conditions may involve the use of solvents such as dichloromethane or tetrahydrofuran, with catalysts or reagents like palladium or sodium borohydride for reduction steps.

Coupling with Leucine

Coupling Reaction : Once the dihydroisoquinoline core is prepared, it is coupled with leucine. This step typically involves the use of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

Solvent Selection : The choice of solvent is crucial; common solvents include dichloromethane or dimethylformamide.

Purification

Purification Techniques : After the coupling reaction, the product is purified using techniques such as column chromatography or crystallization.

Solvent Systems : The purification process may involve solvent systems like ethyl acetate and hexane for chromatography.

Data and Findings

While specific data on the synthesis of this compound is limited, general trends in the synthesis of similar compounds suggest that yields can vary based on reaction conditions and reagent purity.

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Synthesis of 3,3-Dimethyl-3,4-Dihydroisoquinoline | Isoquinoline derivative, Grignard reagent | THF, -20°C to room temperature | Variable |

| Coupling with Leucine | DCC or EDC, Leucine | DCM or DMF, room temperature | 50-80% |

Chemical Reactions Analysis

N-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)leucine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form iminium intermediates.

Reduction: Reduction reactions may be used to modify the functional groups present in the compound.

Substitution: The leucine moiety can be substituted with other amino acids or functional groups to create derivatives with different properties.

Common reagents used in these reactions include oxidizing agents like oxone and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)leucine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Industry: May be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)leucine involves its interaction with molecular targets and pathways in biological systems. The leucine moiety may play a role in protein interactions, while the dihydroisoquinoline core could interact with various receptors or enzymes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Related Compounds

Structural Analogues in Agrochemicals

Quinofumelin (CAS: 861647-84-9)

- Molecular Formula : C₂₀H₁₆F₂N₂

- Molecular Weight : 322.35 g/mol

- Key Features: Contains a quinoline core substituted with a 4,4-difluoro-3,3-dimethyl-3,4-dihydroisoquinoline group. Functions as a fungicide, targeting agricultural pathogens .

- Comparison: Unlike N-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)leucine, quinofumelin lacks an amino acid residue but incorporates fluorine atoms, enhancing its lipophilicity and agrochemical stability. Its larger molecular weight (322 vs. 288 g/mol) reflects these substitutions .

Pharmacologically Active Derivatives

2-(3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl) Acetamides

- Key Features :

- Comparison: The acetamide derivatives exhibit broader biological activity due to enhanced hydrogen-bonding capacity from the amide group. However, this compound’s leucine moiety may improve target specificity for amino acid-processing enzymes .

3-(4-Bromothiophen-3-yl)-N-(6-chloro-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)-L-alanine

- Key Features: Designed as a BACE-1 (β-secretase) inhibitor for Alzheimer’s disease therapy. Features a thiophene ring and chloro substituent on the dihydroisoquinoline scaffold .

- Comparison: The bromothiophene and chloro groups enhance binding to BACE-1’s hydrophobic pockets, a feature absent in this compound.

Data Table: Key Comparative Metrics

Research Findings and Functional Insights

- Agrochemical vs. Pharmaceutical Focus: Quinofumelin’s fluorine substitutions optimize environmental stability for agrochemical use, whereas this compound’s leucine group aligns with drug design for neurological targets .

- Role of Substituents: The addition of bromothiophene in BACE-1 inhibitors increases enzyme affinity by 15-fold compared to unsubstituted dihydroisoquinoline derivatives .

- Safety Profiles: this compound’s irritant classification contrasts with quinofumelin’s higher toxicity (requiring rigorous agricultural safety protocols) .

Biological Activity

N-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)leucine is a compound that combines the structural features of dihydroisoquinoline with leucine, an essential amino acid known for its role in protein synthesis and metabolic regulation. This article explores its biological activity, focusing on pharmacological effects, potential therapeutic applications, and relevant research findings.

1. Structural Overview

The compound features a dihydroisoquinoline moiety linked to leucine, which may enhance its biological properties compared to standard leucine. The isoquinoline derivatives are known for their diverse pharmacological activities, including anticancer and neuroprotective effects.

2.1 Anticancer Activity

Research indicates that isoquinoline derivatives exhibit significant anticancer properties. For instance, a study evaluated various 6,7-dihydroxy-3,4-dihydroisoquinolines for their ability to inhibit nuclear factor-kB (NF-kB), a key player in cancer cell proliferation and survival. Compounds in this series demonstrated promising anti-tumor activity, particularly in murine mammary cancer cells .

2.2 Neuroprotective Effects

Dihydroisoquinoline derivatives have also been studied for their neuroprotective effects. These compounds may modulate neurotransmitter systems and exhibit antioxidant properties, potentially offering therapeutic benefits in neurodegenerative diseases.

2.3 Metabolic Regulation

Leucine itself plays a crucial role in metabolic regulation through the activation of the mTOR signaling pathway, which is essential for protein synthesis and muscle growth. Studies have shown that leucine can enhance muscle protein synthesis by activating mTORC1, leading to increased anabolic responses . The incorporation of the isoquinoline structure may further modulate these effects.

3.1 Case Studies

Several studies have investigated the biological activity of related compounds:

- Antiproliferative Effects : A series of dihydroisoquinoline derivatives were synthesized and tested against various cancer cell lines. One compound demonstrated significant antiproliferative activity against camptothecin-resistant leukemia cells and showed a favorable selectivity index over normal cells .

- Inhibition of Enzymatic Activity : Another study focused on leucine aminopeptidase inhibitory action of novel 3,4-dihydroisoquinoline scaffolds through in silico screening. Some compounds displayed promising drug-like properties and pharmacokinetic profiles .

3.2 Mechanistic Insights

The mechanism by which leucine and its derivatives exert biological effects involves several pathways:

- mTOR Activation : Leucine directly influences mTOR signaling by acting as a signaling molecule that promotes protein synthesis and muscle growth . This pathway is crucial for maintaining muscle mass and regulating metabolism.

- Neurotransmitter Modulation : Isoquinoline derivatives may influence neurotransmitter systems, potentially offering neuroprotective benefits through modulation of dopamine and serotonin pathways.

4. Data Tables

Table 1: Summary of Biological Activities of Isoquinoline Derivatives

5. Conclusion

This compound represents a promising compound with potential therapeutic applications due to its multifaceted biological activities. Its structural combination of dihydroisoquinoline and leucine may enhance its efficacy in targeting cancer cells while also promoting metabolic health through mTOR activation. Future research should focus on comprehensive pharmacological profiling and clinical evaluations to fully elucidate its therapeutic potential.

Q & A

Q. What strategies validate target engagement in cellular models?

- Methodological Answer : Use CRISPR-engineered MAO-B knockout cell lines to confirm on-target effects. For cellular uptake studies, synthesize a fluorescent probe (e.g., BODIPY-labeled leucine derivative) and quantify intracellular accumulation via flow cytometry. Pharmacodynamic markers (e.g., serotonin levels in neuronal cells) link target engagement to functional outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.